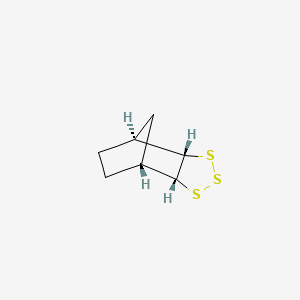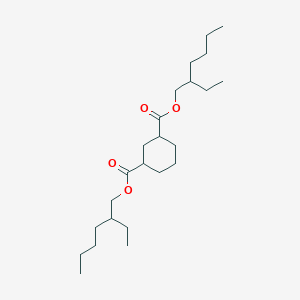
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C24H44O4. It is a type of ester derived from cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The water produced during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.
Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of new ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Hydrolysis: Cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: New ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and plastics.
Biology: Studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.
Industry: Utilized in the manufacturing of flexible PVC products, coatings, and adhesives.
Mécanisme D'action
The mechanism by which bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. The compound may also interact with biological membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar properties but different chemical structure.
Bis(2-ethylhexyl) adipate (DEHA): A plasticizer with a similar ester structure but derived from adipic acid.
Diisononyl phthalate (DINP): A phthalate plasticizer with a different alkyl chain structure.
Uniqueness
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is unique due to its cyclohexane-based structure, which imparts different physical and chemical properties compared to phthalate-based plasticizers. It offers a balance of flexibility and durability, making it suitable for specific applications where other plasticizers may not perform as well.
Propriétés
Numéro CAS |
22995-53-5 |
|---|---|
Formule moléculaire |
C24H44O4 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C24H44O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h19-22H,5-18H2,1-4H3 |
Clé InChI |
BFNQYORFBJZBBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1CCCC(C1)C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


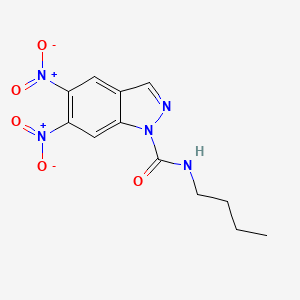

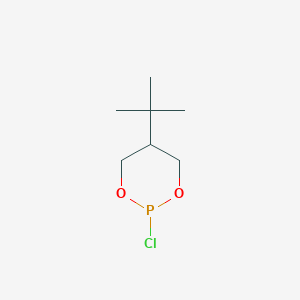
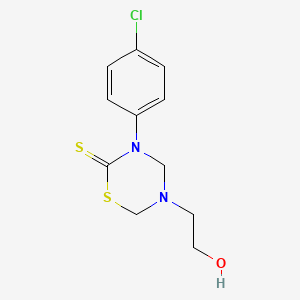
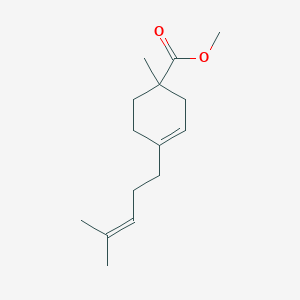
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

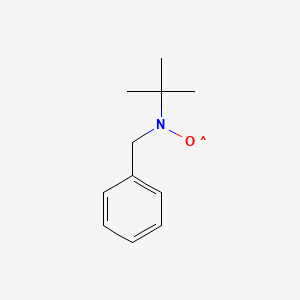
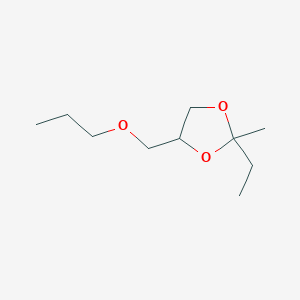
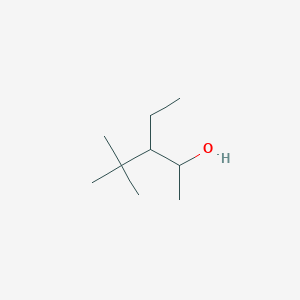
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)

